molecular formula C4H8Cl2N2S B015237 3,4-Diaminothiophene Dihydrochloride CAS No. 90069-81-1

3,4-Diaminothiophene Dihydrochloride

Cat. No. B015237
Key on ui cas rn: 90069-81-1
M. Wt: 187.09 g/mol
InChI Key: RAMOMCXNLLLICQ-UHFFFAOYSA-N
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Patent
US09159497B2

Procedure details

Concentrated HCl (230 mL) and 2,5-dibromo-3,4-dinitrothiophene (11, 12.8 g, 38.0 mmol) were added into a flask, cooled in an ice bath, and mixed together. A metal tin was slowly added for 1 hour while maintaining a temperature of 25 to 30. After the addition was complete, the reactant was stirred until tin was consumed, and stored in a fridge for one night. A solid precipitate was vacuum filtered, collected and washed with diethylether and acetonitrile. The product 2H+ salt 12 is significantly stable; however, a free-amino product is significantly sensitive to oxidation. Due to the above reason, this precursor was generally stored as the product 2H+ salt. In the case of conversion to free-diaminothiophene, the product 2H+ salts was dissolved into water of 600 mL and cooled in an ice bath. This solution was basified with 4N Na2CO3, extracted with diethylether, dried with anhydrous sodium sulfate, followed by concentration in a rotary evaporator, thereby obtaining 3,4-diaminothiophene as white crystalline product (2.6 g, 61%). 1H NMR (CDCl3, 400 MHz, d/ppm): 6.16 (s, 2H, 2×CRS), d 3.36 (s, br, 4H, 2×NH2). 13C NMR (CDCl3, 100 MHz, d/ppm): 137.2, 101.7. C4H6N2S (114.17): Theoretical value C, 42.08; H, 5.30; N, 24.54; S, 28.09; Experimental value C, 42.18; H, 5.50; N, 24.66; S, 27.92.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12.8 g
Type
reactant
Reaction Step Four
Name
Quantity
230 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][C:4](Br)=[C:5]([N+:10]([O-])=O)[C:6]=1[N+:7]([O-])=O.[Sn].[ClH:15]>>[ClH:15].[ClH:15].[NH2:7][C:6]1[C:5]([NH2:10])=[CH:4][S:3][CH:2]=1 |f:3.4.5,^3:13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn]
Step Two
Name
25
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn]
Step Four
Name
Quantity
12.8 g
Type
reactant
Smiles
BrC=1SC(=C(C1[N+](=O)[O-])[N+](=O)[O-])Br
Name
Quantity
230 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
mixed together
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
was consumed
WAIT
Type
WAIT
Details
stored in a fridge for one night
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
collected
WASH
Type
WASH
Details
washed with diethylether and acetonitrile
DISSOLUTION
Type
DISSOLUTION
Details
the product 2H+ salts was dissolved into water of 600 mL
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration in a rotary evaporator

Outcomes

Product
Name
Type
Smiles
Cl.Cl.NC1=CSC=C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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